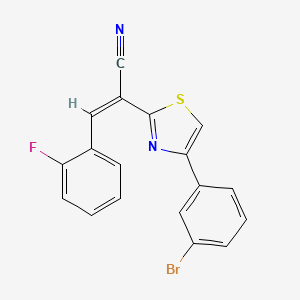
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile, also known as BPTAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Photoluminescence Characteristics
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile exhibits notable photoluminescence characteristics. A study by Xu, Yu, and Yu (2012) synthesized a derivative of this compound and analyzed its UV–vis absorption and photoluminescent spectra. The compound emitted green fluorescence in the solid state and in solution under UV irradiation, showing good thermal stability with decomposition temperatures ranging from 301 to 378 °C (Xu, Yu, & Yu, 2012).
Antioxidant Activity
In 2009, El Nezhawy et al. investigated derivatives of 2-(4-fluorophenyl)thiazolidin-4-one, related to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile, for their antioxidant activity. Some compounds showed promising antioxidant properties, highlighting the potential of related acrylonitrile derivatives in biological applications (El Nezhawy et al., 2009).
Synthesis of Novel Heterocycles
Gomha and Abdel‐Aziz (2012) demonstrated the synthesis of new thiazoline and thiophene derivatives linked to indole moieties, related to our compound of interest. These derivatives were potential candidates for antifungal agents, indicating the compound's relevance in medicinal chemistry (Gomha & Abdel‐Aziz, 2012).
Mechano-Fluorochromic Properties
A study by Ouyang et al. (2016) on a similar diphenylacrylonitrile derivative highlighted its interesting mechano-fluorochromic properties. The fluorescence color changed under different pressure conditions, indicating the compound's potential in sensing and imaging applications (Ouyang et al., 2016).
Fungicidal Activity
Shen De-long (2010) synthesized novel thiazolylacrylonitriles, closely related to our compound, which exhibited significant fungicidal activity. This suggests potential agricultural applications for similar compounds (Shen De-long, 2010).
Nonlinear Optical Limiting
Anandan et al. (2018) developed thiophene dyes with acrylonitrile units for enhanced nonlinear optical limiting, useful in optoelectronic devices. This research implies potential applications of similar compounds in optical technologies (Anandan et al., 2018).
Propiedades
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-15-6-3-5-13(9-15)17-11-23-18(22-17)14(10-21)8-12-4-1-2-7-16(12)20/h1-9,11H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINJXHSDKEGJW-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

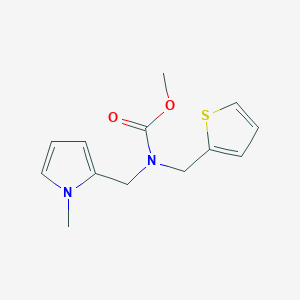
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

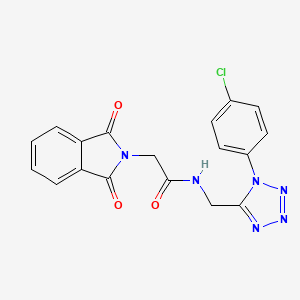
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
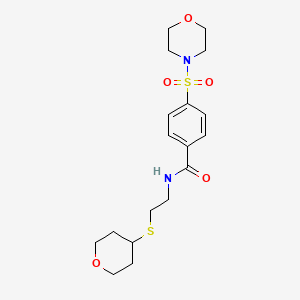
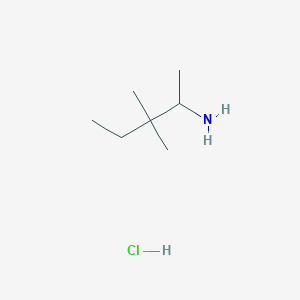
![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)

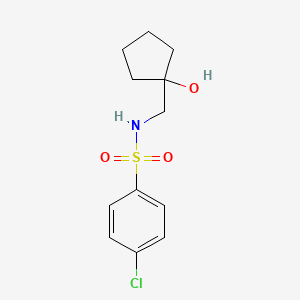
![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)